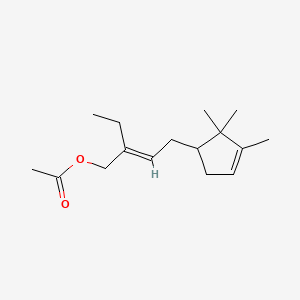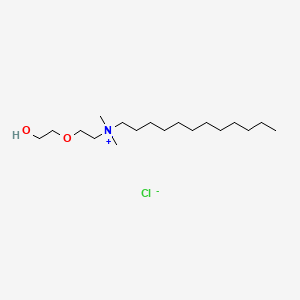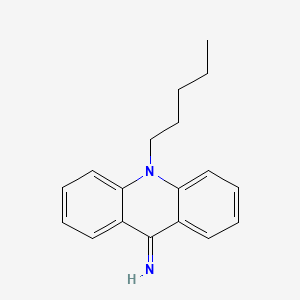
Bismuth salicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bismuth subsalicylate typically involves the reaction of bismuth nitrate with salicylic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired bismuth salt. The process can be summarized as follows:
Dissolution of Bismuth Nitrate: Bismuth nitrate is dissolved in water to form a clear solution.
Addition of Salicylic Acid: Salicylic acid is added to the bismuth nitrate solution.
pH Adjustment: The pH of the solution is adjusted to facilitate the precipitation of bismuth subsalicylate.
Filtration and Drying: The precipitate is filtered, washed, and dried to obtain pure bismuth subsalicylate.
Industrial Production Methods
Industrial production of bismuth subsalicylate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. Mechanochemical synthesis is also explored as an environmentally friendly alternative, reducing the use of solvents and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
Bismuth subsalicylate undergoes various chemical reactions, including:
Hydrolysis: In the gastrointestinal tract, bismuth subsalicylate hydrolyzes to release salicylic acid and bismuth salts.
Complexation: Bismuth ions can form complexes with other ligands, enhancing its antibacterial properties.
Common Reagents and Conditions
Hydrolysis: Water and acidic conditions facilitate the hydrolysis of bismuth subsalicylate.
Complexation: Ligands such as thiols and amines can react with bismuth ions under mild conditions to form stable complexes.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Bismuth subsalicylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of bismuth subsalicylate involves multiple pathways:
Anti-inflammatory Action: Salicylic acid inhibits the cyclooxygenase enzyme, reducing the formation of pro-inflammatory prostaglandins.
Antibacterial Action: Bismuth ions disrupt bacterial cell walls and inhibit enzyme activity, leading to bacterial cell death.
Gastroprotective Action: Bismuth salts form a protective coating on the stomach lining, preventing irritation and promoting healing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aspirin (Acetylsalicylic Acid): Shares the salicylic acid moiety but is primarily used as an analgesic and anti-inflammatory agent.
Methyl Salicylate: Used as a flavoring agent and in topical pain relief products.
Diflunisal: A nonsteroidal anti-inflammatory drug (NSAID) derived from salicylic acid.
Sulfasalazine: Used to treat inflammatory bowel disease and rheumatoid arthritis.
Uniqueness
Bismuth subsalicylate is unique due to its combination of salicylic acid and bismuth, providing both anti-inflammatory and antibacterial properties. This dual action makes it particularly effective in treating gastrointestinal disorders, setting it apart from other salicylate derivatives .
Eigenschaften
CAS-Nummer |
5798-98-1 |
|---|---|
Molekularformel |
C21H15BiO9 |
Molekulargewicht |
620.3 g/mol |
IUPAC-Name |
bismuth;2-carboxyphenolate |
InChI |
InChI=1S/3C7H6O3.Bi/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3 |
InChI-Schlüssel |
REKWPXFKNZERAA-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Bi+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)
![N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide](/img/structure/B12671034.png)
